N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
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Overview
Description
N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxypropyl group and a phthalazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-hydroxypropylamine with a phthalazinone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrophthalazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the phthalazinone moiety can participate in redox reactions or act as a pharmacophore. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(3-(4-nitro-phenyl)-3-oxo-propoxy)-benzaldehyde: Another complex organic compound with a similar structure but different functional groups.
N-(2-hydroxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide: A closely related compound with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c19-7-3-6-15-13(21)14(22)16-8-11-9-4-1-2-5-10(9)12(20)18-17-11/h1-2,4-5,19H,3,6-8H2,(H,15,21)(H,16,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNDMJXXJCZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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